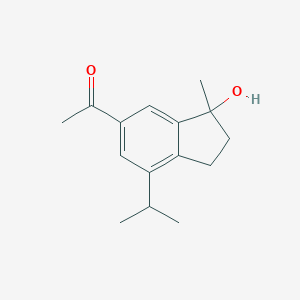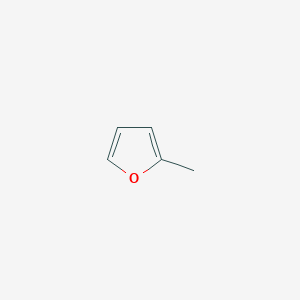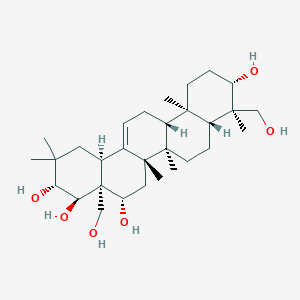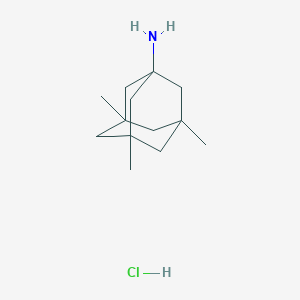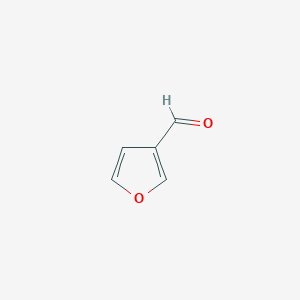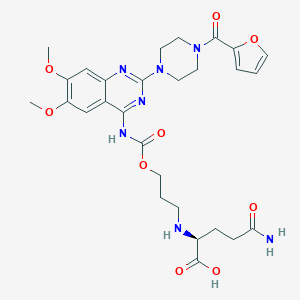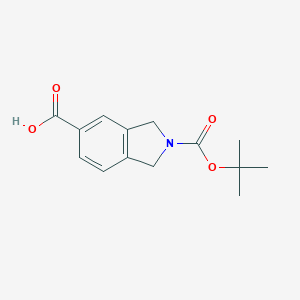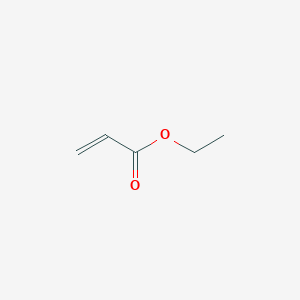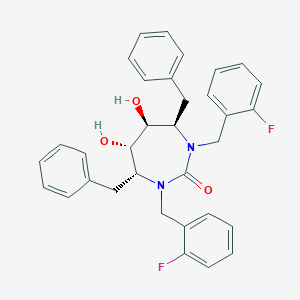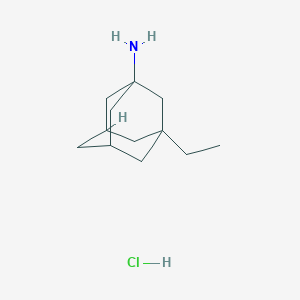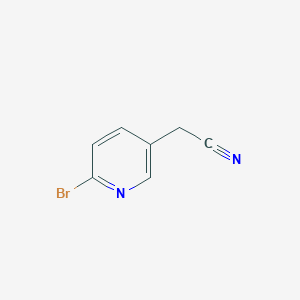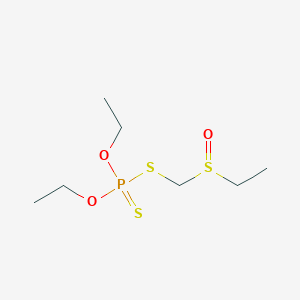
Phorate sulfoxide
Übersicht
Beschreibung
Phorate sulfoxide is an oxidative analogue of the organophosphorus insecticide phorate. It is formed as an intermediate transformation product during the degradation of phorate in various environmental matrices, such as soil and water. Phorate sulfoxide, along with phorate sulfone, represents a significant aspect of the environmental fate and behavior of phorate due to its persistence and bioactivity .
Synthesis Analysis
The synthesis of phorate sulfoxide occurs primarily through the oxidation of phorate. This process can be facilitated by microbial activity in soil and water environments. In sterile conditions, phorate is oxidized to phorate sulfoxide, but further oxidation to the sulfone does not occur, indicating the importance of biological processes in the transformation of phorate and its oxidation products . Additionally, plant root extracts, such as those from soybean, have been found to oxidize phorate to phorate sulfoxide, suggesting that biotic factors significantly contribute to the synthesis of phorate sulfoxide in the environment .
Molecular Structure Analysis
Phorate sulfoxide is characterized by the addition of an oxygen atom to the sulfur atom in phorate, forming a sulfoxide group. This structural modification significantly alters the reactivity and properties of the molecule. The molecular structure of phorate sulfoxide and its further oxidation to sulfone has been studied using various spectroscopic methods, including NMR, which provides insights into the diastereomer formation and chemical shift relationships of the sulfur-containing groups .
Chemical Reactions Analysis
Phorate sulfoxide is involved in several chemical reactions under environmental conditions. It can be reduced back to phorate, especially in anoxic conditions or in the presence of reduced sulfur species. This reduction is often mediated by microbial activity and can be enhanced by the addition of organic nutrients . The reactivity of phorate sulfoxide with reduced sulfur species has been studied, revealing that nucleophilic attack at specific carbon atoms leads to the formation of various degradation products .
Physical and Chemical Properties Analysis
The physical and chemical properties of phorate sulfoxide, such as its persistence and bioactivity, have been extensively studied. Phorate sulfoxide is known to persist in soil environments for extended periods, and its toxicity can increase over time due to its potential to be converted back to phorate . The compound's behavior in soil and water, including its movement and metabolism, has been investigated under field conditions, demonstrating its ability to move in both vertical and horizontal directions and its persistence as a residue capable of controlling insects . Analytical methods, such as gas chromatography and mass spectrometry, have been developed to confirm and quantify the presence of phorate sulfoxide in environmental samples .
Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicity of Phorate : Phorate and disulfoton, containing oxidizable sulfurs, are substrates for human flavin-containing monooxygenase (FMO), particularly FMO2.1. These compounds are oxygenated to their sulfoxide forms without further oxidation to sulfone. This suggests that individuals possessing the FMO2*1 allele might have increased resistance to organophosphate-mediated toxicity, especially when pulmonary metabolism is significant (Henderson et al., 2004).
Persistence and Translocation in Soils and Crops : Phorate's residues are less persistent when applied to the soil surface compared to mixing with the soil layer. Phorate sulfoxide forms rapidly in the soil and then declines, while phorate sulfone concentrations increase over time. These dynamics affect the persistence and translocation of phorate in agricultural settings (Lichtenstein et al., 1973).
Degradation in Soil : Phorate and its oxidative analogues, including phorate sulfoxide and sulfone, show varying persistence in soil. Phorate sulfoxide demonstrated greater toxicity several weeks after application, likely due to conversion to phorate. This highlights the importance of understanding the degradation pathways and persistence of phorate and its metabolites in soil environments (Getzin & Shanks, 1970).
Bioremediation Potential : Brevibacterium frigoritolerans has been identified as a potential bioremediation agent for phorate. This organism can actively metabolize phorate, predominantly to sulfone and sulfoxide, demonstrating its potential for cleaning up phorate-contaminated soils (Jariyal et al., 2015).
Environmental Fate in Wetlands : In South Dakota wetlands, phorate and its metabolites, phorate sulfone and sulfoxide, were found to persist in water and sediment for up to 28 days, with varying concentrations depending on treatment levels. This study emphasizes the environmental impact of phorate and its metabolites in aquatic ecosystems (Dieter et al., 1995).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethoxy-(ethylsulfinylmethylsulfanyl)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17O3PS3/c1-4-9-11(12,10-5-2)13-7-14(8)6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQHTUDGPWMPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)SCS(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17O3PS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042283 | |
| Record name | Phorate sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phorate sulfoxide | |
CAS RN |
2588-03-6 | |
| Record name | Phorate sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2588-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phorate sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002588036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phorate sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O,O-diethyl {[(ethanesulfinyl)methyl]sulfanyl}phosphonothioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)

